

Biochemical properties of S-Methyl-L-methionine sulfonium compounds.

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Compound of Interest

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An In-Depth Technical Guide to the Biochemical Properties of **S-Methyl-L-methionine** Sulfonium Compounds

Introduction

S-Methyl-L-methionine sulfonium (SMMS), a derivative of the amino acid methionine, is a naturally occurring compound abundant in the plant kingdom.[1][2][3] With the chemical formula $(\text{CH}_3)_2\text{S}^+\text{CH}_2\text{CH}_2(\text{NH}_3^+)\text{CO}_2^-$, this sulfonium compound plays a crucial role as an intermediate in various biosynthetic pathways.[1] Historically, SMMS was termed "vitamin U" in the 1950s by Garnett Cheney, who identified it as a factor in raw cabbage juice with potent anti-ulcerogenic properties.[1][2] Although it is not classified as a true vitamin, the name has persisted in some literature.[1][2][4]

The biological significance of SMMS is multifaceted. It is a key player in sulfur metabolism, serving as a primary transport molecule for sulfur in the phloem of flowering plants.[2][5] Furthermore, it functions as an important methyl donor in various biochemical reactions, regulates methionine and S-adenosylmethionine (SAM) levels, and acts as a precursor to other vital molecules like the osmolyte dimethylsulfoniopropionate (DMSP).[1][6] Emerging research has highlighted its therapeutic potential, demonstrating gastroprotective, antioxidant, anti-inflammatory, and wound-healing properties.[7][8][9] This guide provides a comprehensive overview of the chemical properties, biochemical metabolism, biological functions, and experimental analysis of SMMS for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

S-Methyl-L-methionine is typically found as a salt, such as S-methylmethionine sulfonium chloride (MMSC).[2][4] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	--INVALID-LINK--sulfonium	[1][10]
Molecular Formula	C ₆ H ₁₄ NO ₂ S ⁺	[1][10]
Molar Mass	164.243 g/mol	[1]
CAS Number	4727-40-6	[1][10]
Melting Point	134 °C (chloride salt, decomposes)	[1]
LD ₅₀ (Median Dose)	2760 mg/kg (iv, mice, chloride salt)	[1]

Biochemical Synthesis and Metabolism

The metabolism of SMMS is centered around the S-Methylmethionine Cycle, which is integral to sulfur and methionine metabolism in plants and some microorganisms.[6][11]

Biosynthesis

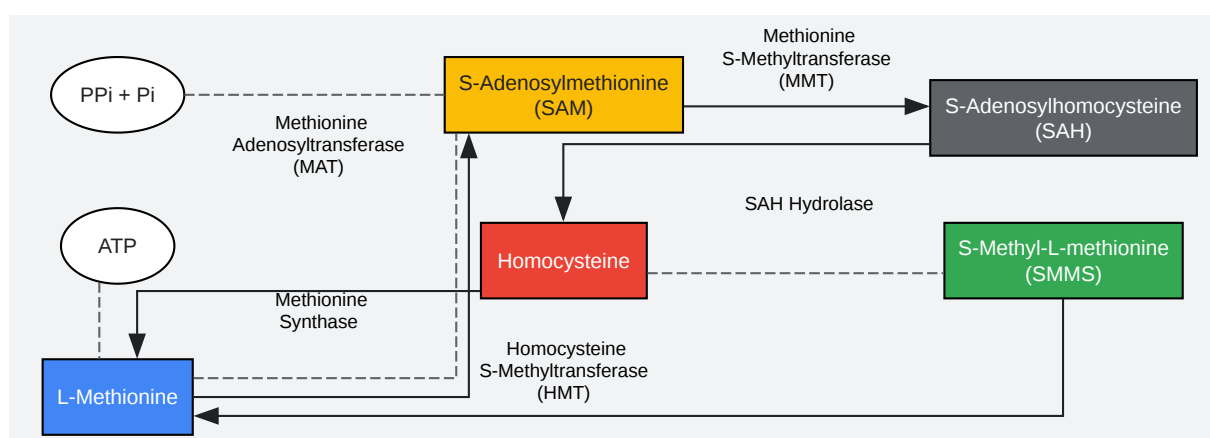
SMMS is biosynthesized from L-methionine. The process involves two key steps:

- **Activation of Methionine:** L-methionine is first converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT), using ATP.[12][13]
- **Methylation:** The enzyme methionine S-methyltransferase (MMT) then catalyzes the transfer of a methyl group from a SAM molecule to the sulfur atom of a methionine molecule, yielding SMMS and S-adenosylhomocysteine (SAH).[1][14]

Catabolism and Recycling

SMMS can be converted back to methionine. This is a crucial step for mobilizing stored sulfur and methyl groups. The primary reaction involves homocysteine S-methyltransferases (HMTs), which transfer a methyl group from SMMS to homocysteine, regenerating two molecules of methionine.[11][15]

In certain contexts, particularly during thermal processing of foods like vegetables or barley malt, SMMS can be non-enzymatically converted to dimethyl sulfide (DMS), a volatile compound with a characteristic cabbage-like aroma.[1][3][16]



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Caption: The S-Methylmethionine (SMMS) Cycle.

Biological Roles and Functions

SMMS serves several critical functions, particularly in plants.

- **Sulfur Transport:** In flowering plants, SMMS is a major form of organic sulfur transported in the phloem sap.[2][5] This allows for efficient distribution of sulfur from source tissues (like leaves) to sink tissues (like grains and seeds) for protein synthesis and other metabolic needs.[5]
- **Methyl Donor:** The sulfonium group makes SMMS an effective methyl donor, participating in methylation reactions essential for various cellular processes.[1][3][17] It can contribute to the methylation of DNA, proteins, and other metabolites.

- **Metabolic Regulation:** The SMMS cycle is believed to play a role in regulating the cellular pools of methionine and SAM, which are central to one-carbon metabolism.^{[1][6]} By converting methionine to SMMS, cells can store excess methionine in a stable, less reactive form.^{[1][3]}
- **Osmolyte Precursor:** In some plants and algae, SMMS is a precursor for the synthesis of dimethylsulfoniopropionate (DMSP), an important osmolyte that helps protect cells against environmental stresses like high salinity and dehydration.^[1]

Physiological Effects and Therapeutic Potential

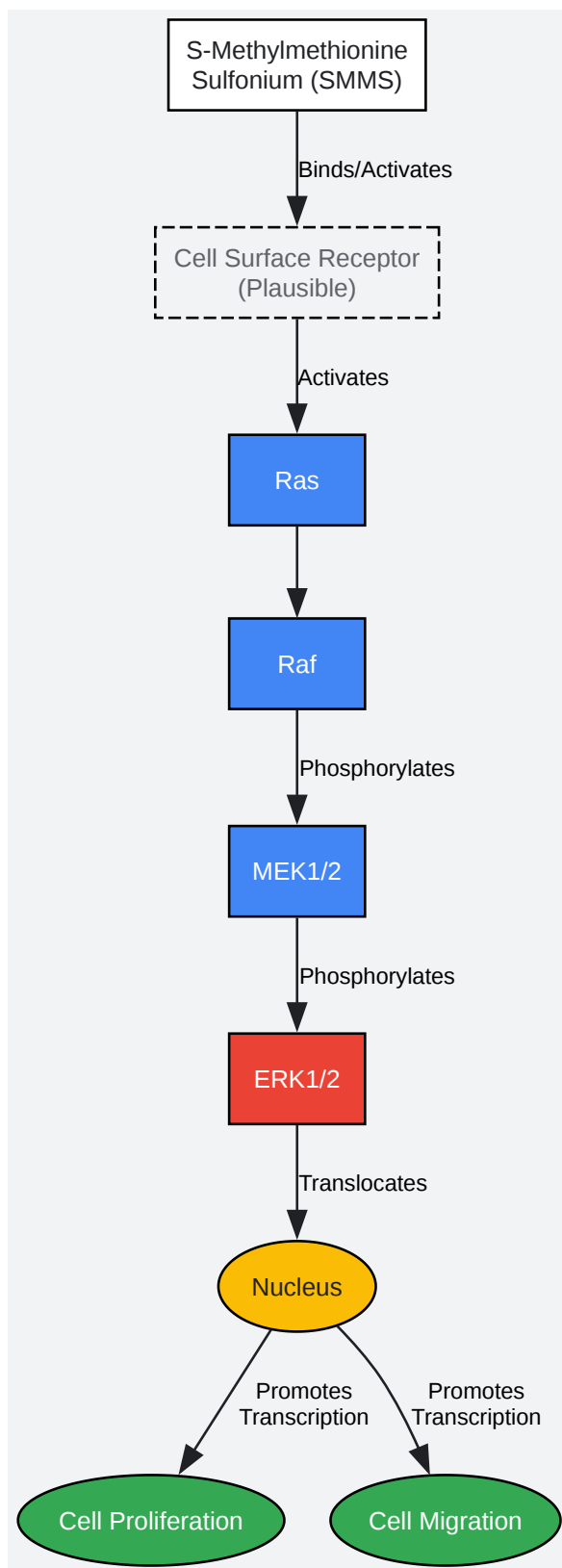
The biological activities of SMMS have led to significant interest in its potential therapeutic applications.

Gastroprotective and Anti-Ulcer Activity

The historical association of SMMS with "vitamin U" stems from its demonstrated ability to protect the gastrointestinal mucosa and accelerate the healing of peptic ulcers.^{[1][2]} Its mechanisms include stimulating the secretion of protective mucin from gastric epithelial cells and exerting antioxidant effects that shield cells from damage.^[2]

Wound Healing and Skin Protection

SMMS promotes the healing of skin wounds.^{[4][18]} Studies have shown that topical application of SMMS facilitates wound closure and re-epithelialization.^[8] This effect is mediated, at least in part, by the activation of human dermal fibroblasts. SMMS triggers the ERK1/2 signaling pathway, which is crucial for cell proliferation and migration, two indispensable processes in skin repair.^{[7][8]}



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Caption: SMMS-induced activation of the ERK1/2 pathway.

Antioxidant and Anti-inflammatory Effects

SMMS exhibits significant antioxidant properties, acting as a scavenger of free radicals and protecting cells from oxidative stress.[7][9][18] This activity is linked to its hepatoprotective effects, where it helps maintain the integrity of liver cells against toxic insults.[19] Its anti-inflammatory action involves the downregulation of proinflammatory cytokines like TNF- α and iNOS, which contributes to its overall cytoprotective profile.[19]

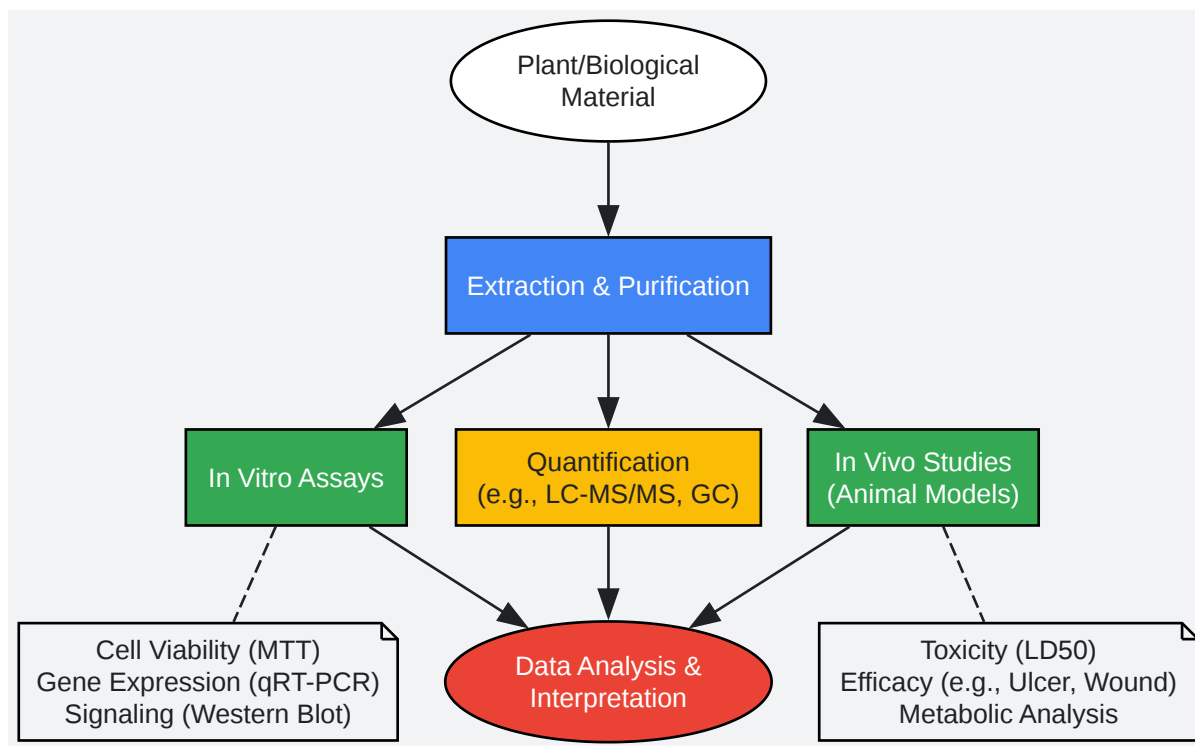
Other Potential Applications

Research also points to other beneficial effects of SMMS, including:

- **Hypolipidemic Activity:** It may help lower plasma LDL and normalize HDL levels.[20]
- **Glucose Metabolism:** It has been shown to alter glucose metabolism and hepatic gene expression in high-fat-fed animal models.[14]
- **Inhibition of Adipogenesis:** SMMS can inhibit the differentiation of pre-adipocyte cell lines, suggesting a role in regulating fat cell development.[18][20]

Key Experimental Methodologies

Investigating the biochemical properties and biological activities of SMMS requires robust analytical and experimental protocols.



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Caption: General workflow for SMMS bioactivity investigation.

Protocol 1: Quantification by Stable Isotope Dilution Assay (SIDA) using LC-MS/MS

This method provides accurate quantification of SMMS in complex matrices like plant tissues. [\[16\]](#)

- Objective: To quantify SMMS in vegetable or malt samples.
- Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled SMMS) is added to the sample. The ratio of the unlabeled (native) SMMS to the labeled standard is measured by LC-MS/MS, allowing for precise quantification that corrects for extraction losses and matrix effects.
- Methodology:
 - Sample Preparation: Homogenize the raw vegetable or malt sample in a suitable solvent (e.g., methanol/water).

- Internal Standard Spiking: Add a known concentration of deuterium-labeled SMMS to the homogenate.
- Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and isolate SMMS.
- LC-MS/MS Analysis:
 - Inject the purified extract into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
 - Use a suitable column (e.g., C18) for chromatographic separation.
 - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both native SMMS and the labeled internal standard (Multiple Reaction Monitoring - MRM mode).
- Quantification: Calculate the concentration of SMMS in the original sample based on the peak area ratio of the native analyte to the internal standard and the initial amount of standard added.

Protocol 2: Quantification by Gas Chromatography (GC)

This method relies on the chemical conversion of SMMS to a volatile compound.[\[21\]](#)

- Objective: To determine the amount of SMMS in plant material.
- Principle: SMMS is quantitatively degraded in an alkaline medium to form equimolecular amounts of dimethyl sulfide (DMS) and homoserine. The volatile DMS is then measured by GC.
- Methodology:
 - Sample Extraction: Prepare an aqueous extract of the plant material.
 - Alkaline Degradation: Treat the extract with a strong base (e.g., NaOH) under controlled temperature conditions to induce the formation of DMS.

- DMS Trapping: Distill the DMS in a stream of inert gas (e.g., nitrogen) and capture it in a cold trap containing a solvent like toluene (cooled to -78°C).
- GC Analysis:
 - Add an internal standard (e.g., carbon tetrachloride) to the toluene solution.
 - Inject the solution into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).
- Calculation: Quantify the amount of DMS based on a calibration curve and relate it back to the initial SMMS concentration, accounting for the reaction yield (reported as ~91.1%).[\[21\]](#)

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is used to assess the effect of SMMS on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[20\]](#)

- Objective: To measure the effect of SMMS on the viability of cell lines (e.g., human dermal fibroblasts, 3T3-L1 pre-adipocytes).
- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Methodology:
 - Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treatment: Replace the medium with fresh medium containing various concentrations of SMMS (e.g., 50, 70, 90, 100 mM) and a vehicle control. Incubate for a specified period (e.g., 24 hours).[\[20\]](#)
 - MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystals to form.

- Solubilization: Discard the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
- Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of specific genes (e.g., those related to inflammation or cancer) in response to SMMS treatment.[\[19\]](#)[\[22\]](#)

- Objective: To quantify the mRNA levels of target genes in tissues or cells treated with SMMS.
- Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent reporter.
- Methodology:
 - RNA Extraction: Isolate total RNA from control and SMMS-treated samples (e.g., hepatic tissue) using a suitable RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).[\[19\]](#)[\[22\]](#)
 - cDNA Synthesis: Synthesize single-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.[\[19\]](#)
 - Real-Time PCR:
 - Prepare a PCR reaction mixture containing the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

- Run the reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[\[19\]](#)
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each gene.
 - Normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., GAPDH, β -actin) to get the Δ Ct.
 - Calculate the relative gene expression changes using the $2^{-\Delta\Delta$ Ct method, comparing the treated group to the control group.

Quantitative Data Summary

Table 2: Concentration of S-Methylmethionine in Plant Sources

SMMS is particularly abundant in cruciferous vegetables.

Plant Source	Concentration (mg/100 g fresh weight unless noted)	Reference
Celery	17.6 mg/100g (176 mg/kg)	[16]
Kohlrabi	81 - 110	[23]
Cabbage	53 - 104	[23]
Leeks	66 - 75	[23]
Tomatoes (Fresh)	0.28 mg/100g (2.8 mg/kg)	[16]
Tomatoes	45 - 83	[23]
Turnip	51 - 72	[23]
Garlic Leaves	44 - 64	[23]
Raspberries	27	[23]
Strawberries	14 - 25	[23]
Brassicaceae (various)	8.9 - 53.6 mg/100g (dry weight)	[24]

Table 3: Experimental Concentrations and Observed Biological Effects

Concentration	Experimental System	Observed Effect	Reference
10-100 mM	3T3-L1 pre-adipocyte cells	Inhibits adipocyte differentiation via AMPK activation.	[18][20]
100 μ M	Human dermal fibroblasts (hDFs)	Promotes cell growth and migration.	[18]
0-1 mM	Human dermal fibroblasts (hDFs)	Activates the ERK1/2 signaling pathway.	[18]
0.1 g/L (in nutrient solution)	Higher plants (under cold stress)	Reduces cell membrane damage.	[18]

Conclusion

S-Methyl-L-methionine sulfonium is a biochemically significant molecule with diverse and vital roles in plant metabolism, particularly in sulfur transport and methyl group donation. Its well-documented gastroprotective, wound-healing, and antioxidant properties make it a compound of considerable interest for therapeutic and nutraceutical development. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists aiming to further explore the biochemical intricacies and potential applications of this versatile sulfonium compound. Future research will likely continue to uncover new signaling pathways and physiological functions influenced by SMMS, further solidifying its importance in both plant biology and human health.

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